REACTION_CXSMILES
|
[CH2:1]1[O:11][C:10]2[CH:9]=[C:8]([N+:12]([O-:14])=[O:13])[C:5]([CH:6]=O)=[CH:4][C:3]=2[O:2]1.[C:15](#[N:19])[CH2:16][C:17]#[N:18].NCCC(O)=O.O>C(O)C>[CH2:1]1[O:11][C:10]2[CH:9]=[C:8]([N+:12]([O-:14])=[O:13])[C:5]([CH:6]=[C:16]([C:15]#[N:19])[C:17]#[N:18])=[CH:4][C:3]=2[O:2]1
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C1OC=2C=C(C=O)C(=CC2O1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0.4 g
|
Type
|
reactant
|
Smiles
|
C(CC#N)#N
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
|
NCCC(=O)O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the reaction mixture was filtered
|
Name
|
|
Type
|
product
|
Smiles
|
C1OC=2C=C(C=C(C#N)C#N)C(=CC2O1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1 g | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 80.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |